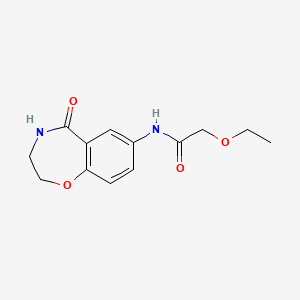

![molecular formula C20H13F2N3O B6578186 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-79-9](/img/structure/B6578186.png)

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound with the molecular formula C20H13F2N3O . It belongs to the class of organic compounds known as aminopyrazines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed based on the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl ring attached to an imidazo[1,2-a]pyridine core, which is further substituted with a benzamide group .Aplicaciones Científicas De Investigación

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for studying the structure and dynamics of proteins, as well as its potential for use in drug discovery and development. This compound has also been used as a fluorogenic substrate for the determination of enzyme activity and as a fluorescent dye for imaging of cells and tissues. Additionally, this compound has been used in the synthesis of various organic compounds such as heterocyclic compounds, polymers, and organic dyes.

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

For instance, as CDK inhibitors, they can halt cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways depending on their specific targets. For example, as CDK inhibitors, they can affect the cell cycle regulation pathway . As calcium channel blockers, they can influence the calcium signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a CDK inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide in laboratory experiments is its ability to act as a fluorescent probe. This allows scientists to monitor the structure and dynamics of proteins, as well as its potential for use in drug discovery and development. Additionally, this compound can be used in the synthesis of various organic compounds such as heterocyclic compounds, polymers, and organic dyes.

However, there are some limitations to using this compound in laboratory experiments. For example, the fluorescence of this compound can be quenched by certain molecules, which can affect the accuracy of the results. Additionally, the mechanism of action of this compound is not yet fully understood, which can limit its usefulness in certain applications.

Direcciones Futuras

For the use of 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide in scientific research include further studies on its mechanism of action, as well as its potential for use in drug discovery and development. Additionally, further studies are needed to determine the biochemical and physiological effects of this compound, as well as its potential for use in the synthesis of various organic compounds. Additionally, further studies are needed to determine the optimal conditions for using this compound in laboratory experiments, as well as its potential applications in the fields of biotechnology and nanotechnology.

Métodos De Síntesis

The synthesis of 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves the reaction of 2,6-difluoroaniline with 2-phenylimidazole in the presence of a catalytic amount of sulfuric acid. The reaction proceeds in two steps: first, the imidazole ring is formed by the condensation of 2,6-difluoroaniline and 2-phenylimidazole; second, the benzene ring is formed by the cyclization of the imidazole ring. The overall reaction is shown below:

2,6-difluoroaniline + 2-phenylimidazole → this compound

Propiedades

IUPAC Name |

2,6-difluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O/c21-14-9-6-10-15(22)17(14)20(26)24-19-18(13-7-2-1-3-8-13)23-16-11-4-5-12-25(16)19/h1-12H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGTWLUQGXXSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578105.png)

![2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]propanamide](/img/structure/B6578137.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6578148.png)

![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6578155.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578158.png)

![2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6578164.png)

![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B6578169.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6578192.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578195.png)

![2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578210.png)